molecular formula C7H9NO2 B8296340 2-Hydroxy-methyl-5-methoxy-pyridine

2-Hydroxy-methyl-5-methoxy-pyridine

Cat. No.: B8296340
M. Wt: 139.15 g/mol
InChI Key: KKZHZPRAQCWJLX-UHFFFAOYSA-N
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Description

2-Hydroxy-methyl-5-methoxy-pyridine is a versatile pyridine-based building block for research and development. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in many bioactive molecules and FDA-approved drugs . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers value this chemical for its potential as a synthetic intermediate in constructing more complex molecules. Its structure, featuring both hydroxy-methyl and methoxy functional groups, makes it a valuable precursor in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Proper handling procedures should be followed. Store in a cool, dry, and well-ventilated place, keeping the container tightly sealed.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-methoxy-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-3-6(10-2)4-8-7(5)9/h3-4H,1-2H3,(H,8,9)

InChI Key

KKZHZPRAQCWJLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, physicochemical properties, and applications of 2-(hydroxymethyl)-5-methoxypyridine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2-(Hydroxymethyl)-5-methoxypyridine 2-CH$2$OH, 5-OCH$3$ C$7$H$9$NO$_3$ 155.15 Hydrophilic, reactive hydroxyl group Pharmaceutical intermediates, organic synthesis
5-(Chloromethyl)-2-methoxypyridine 2-OCH$3$, 5-CH$2$Cl C$7$H$8$ClNO 157.60 Reactive chloromethyl group, volatile Alkylation agent, organic synthesis
5-Methoxy-2-aminopyridine 2-NH$2$, 5-OCH$3$ C$6$H$8$N$_2$O 124.14 Melting point: 29–31°C, basic amino group Drug intermediates, ligand synthesis
5-Methoxynicotinaldehyde 2-CHO, 5-OCH$_3$ C$7$H$7$NO$_2$ 137.14 Electrophilic aldehyde group Condensation reactions, heterocyclic synthesis
(6-Methoxypyridin-2-yl)-methanol 2-CH$2$OH, 6-OCH$3$ C$7$H$9$NO$_2$ 139.15 Regioisomeric hydroxymethyl group Polymer precursors, coordination chemistry

Reactivity and Functional Group Analysis

Hydroxymethyl vs. Chloromethyl Groups :

  • The hydroxymethyl group in 2-(hydroxymethyl)-5-methoxypyridine is less reactive than the chloromethyl group in 5-(chloromethyl)-2-methoxypyridine. However, it can still undergo oxidation to form a carbonyl group (e.g., aldehyde or carboxylic acid) or participate in esterification .
  • The chloromethyl group in 5-(chloromethyl)-2-methoxypyridine is highly reactive in nucleophilic substitutions, making it valuable for introducing alkyl chains or other functional groups .

Amino vs. Methoxy Groups: 5-Methoxy-2-aminopyridine (CAS 10167-97-2) contains an amino group at position 2, which enhances solubility in acidic conditions due to protonation. This contrasts with the hydroxymethyl group, which contributes to hydrophilicity without significant basicity .

Electron-Donating Effects :

  • Methoxy groups at position 5 (as in 2-(hydroxymethyl)-5-methoxypyridine) direct electrophilic substitution to positions 3 and 4 of the pyridine ring. This electronic effect is shared with analogs like 5-methoxynicotinaldehyde .

Preparation Methods

Step 1: Vilsmeier-Haack Formylation

Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

Mechanism :

5-MethoxypyridinePOCl3,DMF5-Methoxy-2-pyridinecarbaldehyde\text{5-Methoxypyridine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{5-Methoxy-2-pyridinecarbaldehyde}

Procedure :

  • Add 5-methoxypyridine (1.0 equiv) to a chilled mixture of DMF (1.5 equiv) and POCl₃ (2.0 equiv).

  • Reflux at 80–90°C for 3–5 hours.

  • Pour the reaction mixture into ice-water, neutralize with sodium bicarbonate, and extract with dichloromethane.

  • Dry and concentrate the organic layer to isolate the aldehyde.

Yield : 50–70% (estimated from analogous formylations).

Step 2: Aldehyde Reduction

As described in Method 1, NaBH₄ reduces the aldehyde to the alcohol.

Overall Yield : 40–60% (combined steps).

Challenges :

  • Requires handling of corrosive POCl₃.

  • Moderate yields due to side reactions during formylation.

Oxidation of 2-Methyl-5-Methoxypyridine

Selective oxidation of the methyl group at position 2 to hydroxymethyl can be achieved using selenium dioxide (SeO₂).

Reaction Conditions :

2-Methyl-5-methoxypyridineSeO2,dioxane/H2O2-Hydroxymethyl-5-methoxy-pyridine\text{2-Methyl-5-methoxypyridine} \xrightarrow{\text{SeO}2, \text{dioxane/H}2\text{O}} \text{2-Hydroxymethyl-5-methoxy-pyridine}

Procedure :

  • Reflux 2-methyl-5-methoxypyridine (1.0 equiv) with SeO₂ (1.5 equiv) in dioxane/water (3:1) for 6–8 hours.

  • Filter the mixture to remove selenium byproducts.

  • Concentrate the filtrate and purify via column chromatography.

Yield : 60–75% (estimated from analogous oxidations).

Limitations :

  • Toxicity of SeO₂ necessitates stringent safety protocols.

  • Risk of over-oxidation to carboxylic acid derivatives.

Alkaline Hydrolysis of 2-Chloromethyl-5-Methoxypyridine

This method involves the synthesis of 2-chloromethyl-5-methoxypyridine followed by hydrolysis.

Step 1: Chlorination of 2-Methyl-5-Methoxypyridine

Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

Mechanism :

2-Methyl-5-methoxypyridineSOCl2,DMF2-Chloromethyl-5-methoxypyridine\text{2-Methyl-5-methoxypyridine} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{2-Chloromethyl-5-methoxypyridine}

Procedure :

  • Reflux 2-methyl-5-methoxypyridine (1.0 equiv) with SOCl₂ (3.0 equiv) and DMF (0.1 equiv) for 4 hours.

  • Remove excess SOCl₂ under vacuum.

Step 2: Hydrolysis

Reagents : Aqueous NaOH.

Mechanism :

2-Chloromethyl-5-methoxypyridineNaOH, H2O2-Hydroxymethyl-5-methoxy-pyridine\text{2-Chloromethyl-5-methoxypyridine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Hydroxymethyl-5-methoxy-pyridine}

Procedure :

  • Stir the chlorinated intermediate with 2M NaOH at 60°C for 2 hours.

  • Neutralize with HCl, extract with ethyl acetate, and purify.

Overall Yield : 70–85%.

Advantages :

  • High yields and scalability.

  • Uses inexpensive reagents.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Complexity
Aldehyde Reduction5-MethoxypicolinaldehydeNaBH₄80–90%Low
Vilsmeier-Haack + Reduction5-MethoxypyridinePOCl₃, DMF, NaBH₄40–60%Moderate
SeO₂ Oxidation2-Methyl-5-methoxypyridineSeO₂60–75%High
Chlorination + Hydrolysis2-Methyl-5-methoxypyridineSOCl₂, NaOH70–85%Moderate

Key Insights :

  • Aldehyde Reduction is optimal for laboratories with access to 5-methoxypicolinaldehyde.

  • Chlorination/Hydrolysis offers the best balance of yield and scalability for industrial applications.

  • SeO₂ Oxidation is less favored due to toxicity and operational hazards.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Hydroxy-methyl-5-methoxy-pyridine, and how do reaction parameters impact yield?

  • Methodological Answer : Synthesis routes for structurally similar pyridine derivatives (e.g., 2-(Hydroxymethyl)-5-methoxypyrimidine) involve multi-step reactions, such as nucleophilic substitution or oxidation-reduction sequences. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly affect purity and yield. For example, methoxy and hydroxymethyl groups may require protection/deprotection strategies to avoid side reactions .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). Infrared (IR) spectroscopy helps identify functional groups like hydroxyl and methoxy .

Q. What storage conditions are recommended to preserve the stability of this compound in laboratory settings?

  • Methodological Answer : Airtight containers under inert gas (e.g., nitrogen) and storage at room temperature in dark, dry environments minimize degradation. Hydroxymethyl groups may render the compound hygroscopic, necessitating desiccants .

Advanced Research Questions

Q. How do positional substitutions (e.g., hydroxymethyl at C2 vs. methoxy at C5) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Substitution patterns dictate electronic and steric effects. For instance, methoxy groups at C5 are electron-donating, activating the ring for electrophilic substitution, while hydroxymethyl at C2 may participate in hydrogen bonding or oxidation. Comparative studies of analogs (e.g., 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde derivatives) suggest that substitution position alters reaction pathways and regioselectivity .

Q. How can researchers address contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Conflicting stability data may arise from differences in solvent systems or impurities. Systematic studies under controlled conditions (e.g., buffered solutions at pH 2–12) with real-time monitoring via UV-Vis spectroscopy or HPLC can resolve discrepancies. For example, methoxy groups may hydrolyze under strong acidic conditions, while hydroxymethyl groups oxidize in basic media .

Q. What experimental strategies can elucidate the compound’s interaction with biological macromolecules, such as enzymes involved in thiamine biosynthesis?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. Molecular docking simulations predict interaction sites, while enzymatic assays (e.g., inhibition kinetics) validate functional impacts. Structural analogs (e.g., 2-(Hydroxymethyl)-5-methoxypyrimidine) show potential for modulating enzyme activity, suggesting similar mechanisms for the target compound .

Q. How does the compound’s electronic structure affect its catalytic or inhibitory roles in heterocyclic reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Comparative studies with analogs (e.g., 5-Ethyl-2-Methylpyridine) reveal that electron-rich pyridine derivatives enhance catalytic activity in cross-coupling reactions, while steric hindrance from hydroxymethyl groups may limit substrate accessibility .

Data-Driven Considerations

  • Structural Analogues : Refer to tables comparing substitution effects (e.g., ’s compound table) to guide hypothesis generation for reactivity studies.
  • Contradiction Resolution : Cross-reference stability data from multiple sources (e.g., SDS sheets in ) and validate via controlled replication.

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